molecular formula C5H11FN2 B14773606 (3R,4S)-4-fluoropiperidin-3-amine

(3R,4S)-4-fluoropiperidin-3-amine

Cat. No.: B14773606
M. Wt: 118.15 g/mol
InChI Key: TUPWXEMZUIDTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-Fluoropiperidin-3-amine is a chiral, fluorinated piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. The specific stereochemistry of the molecule, defined by the (3R,4S) configuration, is critical for its interaction with biological targets and its application in the synthesis of stereospecific compounds. The incorporation of fluorine adjacent to the amine group on the piperidine ring is a strategic modification that can significantly influence the molecule's properties. Fluorine atoms are often used to modulate the pKa of adjacent basic nitrogen atoms, which can fine-tune the compound's binding affinity and selectivity for target receptors. This pKa modulation can also help improve metabolic stability and reduce undesired off-target interactions, such as binding to the hERG ion channel, which is associated with cardiovascular toxicity . As a saturated N-heterocycle, the piperidine scaffold is a privileged structure in pharmaceuticals, found in compounds targeting a wide range of conditions. The syn-3-fluoro-4-aminopiperidine pharmacophore, in particular, has been identified as a key intermediate in the development of clinical candidates, such as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine . The presence of both the amine and fluorine functional groups on the ring provides handles for further synthetic derivatization, enabling researchers to efficiently build molecular complexity for creating targeted bioactive molecules. This product is intended for use as a chemical intermediate in research settings. It is supplied as a high-purity compound to ensure the success of your synthetic routes and biological evaluations. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H11FN2

Molecular Weight

118.15 g/mol

IUPAC Name

4-fluoropiperidin-3-amine

InChI

InChI=1S/C5H11FN2/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3,7H2

InChI Key

TUPWXEMZUIDTEF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-fluoropiperidin-3-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom at the 4th position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amine Introduction: The amine group at the 3rd position can be introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of (3R,4S)-4-fluoropiperidin-3-amine may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-fluoropiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amine or fluorine positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(3R,4S)-4-fluoropiperidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-fluoropiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The amine group can form ionic bonds with acidic residues in the target protein, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Piperidine Derivatives

(3R,4S)-3-Fluoro-1-methylpiperidin-4-amine
  • Molecular Formula : C₆H₁₃FN₂
  • CAS Number : 1350629-51-4
  • Key Differences: Methyl substitution at the 1-position alters steric hindrance and basicity. Fluorine at 3-position (vs.
  • Safety : Shares similar GHS hazards (H302, H314) but lacks flammability warnings .
4-Fluoropiperidin-3-amine dihydrochloride
  • Molecular Formula : C₅H₁₁FN₂·2HCl
  • CAS Number : 1803588-76-2
  • Key Differences :
    • Stereochemistry unspecified; racemic mixtures may exhibit reduced target specificity.
    • Dihydrochloride salt enhances solubility but may affect bioavailability.
  • Applications : Used in industrial research, with precautions for skin/eye contact .
(3S)-1-Boc-4,4-difluoropiperidin-3-amine
  • Molecular Formula : C₁₀H₁₈F₂N₂O₂
  • Key Differences :
    • Difluoro substitution at 4-position increases electronegativity and rigidity.
    • Boc (tert-butoxycarbonyl) protection modifies reactivity for selective amine functionalization.
  • Synthetic Utility : Intermediate in peptide coupling and prodrug design .

Heterocyclic Analogs

(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine
  • Molecular Formula : C₅H₁₁FN₂
  • CAS Number : 2343867-15-0
  • Key Differences :
    • Five-membered pyrrolidine ring (vs. piperidine) reduces ring strain and alters pharmacokinetics.
    • Fluorine at 4-position and methyl group at 1-position mirror piperidine analogs but in a smaller scaffold .
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine
  • Molecular Formula: C₅H₁₀FNO
  • CAS Number : 1395080-73-5
  • Key Differences :
    • Oxygen atom in the pyran ring introduces polarity and hydrogen-bonding capacity.
    • Fluorine at 3-position modifies electronic effects compared to piperidine derivatives .

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
(3R,4S)-4-Fluoropiperidin-3-amine (dihydrochloride) C₅H₁₁FN₂·2HCl 191.07 2925068-49-9 Stereospecific, dihydrochloride salt
(3R,4S)-3-Fluoro-1-methylpiperidin-4-amine C₆H₁₃FN₂ 132.18 1350629-51-4 Methyl group enhances lipophilicity
4-Fluoropiperidin-3-amine dihydrochloride C₅H₁₁FN₂·2HCl 191.07 1803588-76-2 Racemic, high solubility
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine C₅H₁₁FN₂ 118.15 2343867-15-0 Pyrrolidine core, compact structure

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3R,4S)-4-fluoropiperidin-3-amine, and how does stereochemical purity affect its biological activity?

  • Methodological Answer : The compound is synthesized via asymmetric catalysis or chiral resolution, often as an intermediate for kinase inhibitors like (3R,4S)-Tofacitinib. Key steps include fluorination at the 4-position and stereoselective amination at the 3-position. Stereochemical purity is critical, as even minor enantiomeric impurities can reduce binding affinity to targets like Janus kinase 3 (JAK3). For example, enantiopure (3R,4S)-Tofacitinib shows 10-fold higher selectivity over off-target kinases compared to racemic mixtures .

Q. How is the stereochemistry of (3R,4S)-4-fluoropiperidin-3-amine confirmed in synthesized samples?

  • Methodological Answer : X-ray crystallography (e.g., single-crystal analysis with R-factors <0.065) and electronic circular dichroism (ECD) are gold standards. NMR techniques like NOESY and ROESY can corroborate spatial arrangements, while Mosher’s ester method resolves absolute configurations using derivatization and comparative NMR shifts .

Q. What analytical techniques are critical for characterizing (3R,4S)-4-fluoropiperidin-3-amine and its intermediates?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while ¹H/¹³C NMR identifies substituent positions. Chiral HPLC or supercritical fluid chromatography (SFC) quantifies enantiomeric excess. For intermediates, IR spectroscopy tracks functional groups like amines and fluorides .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments when experimental data (e.g., NOESY, ECD) conflict?

  • Methodological Answer : Integrate computational modeling (e.g., DFT-based ECD simulations) with experimental data. For example, conflicting NOESY correlations in a fluoro-piperidine analog were resolved by comparing calculated vs. experimental ECD spectra to assign (3S,4R) vs. (3R,4S) configurations . Cross-validation using multiple techniques (e.g., X-ray + Mosher’s ester) reduces ambiguity .

Q. What strategies are employed to optimize the yield and enantiomeric excess in asymmetric synthesis of this compound?

  • Methodological Answer : Use chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to direct stereochemistry during ring closure. Catalytic asymmetric hydrogenation with Ru-BINAP complexes achieves >90% enantiomeric excess. Solvent polarity and temperature gradients during crystallization further enhance purity .

Q. How do modifications to the fluoropiperidine core influence target selectivity in kinase inhibition studies?

  • Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding with kinase ATP-binding pockets. Introducing methyl groups at the 4-position (e.g., (3R,4S)-4-methyl analogs) improves JAK3 selectivity by sterically blocking off-target interactions. Computational docking studies (e.g., AutoDock Vina) guide rational design .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for fluoropiperidine derivatives?

  • Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations, as fluorine’s van der Waals radius is often underestimated. Validate docking poses with mutagenesis studies (e.g., Ala-scanning of kinase active sites). If bioactivity contradicts predictions, assess metabolite stability or off-target effects via proteome-wide profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.